tert-Butyl 8-methyl-3,9-diazaspiro[5.5]undecane-3-carboxylate
Description
tert-Butyl 8-methyl-3,9-diazaspiro[5.5]undecane-3-carboxylate is a spirocyclic amine derivative featuring a diazaspiro[5.5]undecane core with a tert-butyl carbamate protecting group at position 3 and a methyl substituent at position 6. The spirocyclic architecture imparts conformational rigidity, making it a valuable scaffold in medicinal chemistry for enhancing target binding affinity and metabolic stability . The tert-butyl group serves as a transient protecting moiety, which can be removed under acidic conditions (e.g., trifluoroacetic acid) to generate secondary amines for further functionalization .
Properties
Molecular Formula |
C15H28N2O2 |
|---|---|
Molecular Weight |
268.39 g/mol |
IUPAC Name |
tert-butyl 10-methyl-3,9-diazaspiro[5.5]undecane-3-carboxylate |
InChI |
InChI=1S/C15H28N2O2/c1-12-11-15(5-8-16-12)6-9-17(10-7-15)13(18)19-14(2,3)4/h12,16H,5-11H2,1-4H3 |
InChI Key |
PPAHHEFKGUYHQO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2(CCN1)CCN(CC2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Condensation of N-Substituted Piperidones
In Embodiment 1 of CN101255159A, N-benzylpiperidone reacts with ethyl cyanoacetate in a 12% ammonia-ethanol solution at 0°C for eight days. This yields a dicyanospiro intermediate (65% yield), which undergoes acid-mediated cyclization to form the spiro core. For the target compound, substituting N-benzylpiperidone with N-methylpiperidone would introduce the C8 methyl group. However, the steric and electronic effects of the methyl substituent may necessitate prolonged reaction times or adjusted stoichiometry compared to the benzyl analogue.
Hydrogenation and Functionalization
Post-cyclization, the dicyano intermediate is hydrogenated to produce the primary amine. Patent CN111574537B employs Raney nickel under 50 psi H₂ at 40°C in ethanol for cyano reduction, a method adaptable to this stage. Subsequent Boc protection using Boc anhydride in dichloromethane with triethylamine (as in Embodiment 3 of CN101255159A) installs the tert-butyl carboxylate group.
The methyl group at position 8 requires precise regioselective introduction, which can be achieved through two primary strategies:
Pre-Cyclization Methyl Incorporation
Using N-methylpiperidone as the starting material ensures the methyl group is embedded before spirocycle formation. This approach avoids post-cyclization functionalization but demands careful control during condensation to prevent side reactions.
Post-Cyclization Alkylation
Alternatively, alkylation of the spirocyclic amine intermediate with methyl iodide or dimethyl sulfate could introduce the methyl group. Patent CN111620869A demonstrates post-cyclization alkylation using cesium carbonate in acetonitrile, though competing N-alkylation may require protective group strategies.
Optimization of Boc Protection
The tert-butyl carboxylate group is critical for stability and downstream reactivity. Embodiment 3 of CN101255159A details Boc protection under mild conditions:
-
Reagents : Boc anhydride (1.2 eq), triethylamine (1.5 eq)
-
Solvent : Anhydrous dichloromethane
-
Conditions : 0°C to room temperature, 2 hours
-
Yield : 96% after column chromatography
This method ensures high regioselectivity for the 3-position amine, avoiding overprotection of the 9-position nitrogen.
Comparative Analysis of Synthetic Routes
| Method | Steps | Key Reagents | Yield | Advantages |
|---|---|---|---|---|
| Pre-cyclization methyl | 4 | N-methylpiperidone, Boc anhydride | ~60% | Direct methyl incorporation |
| Post-cyclization alkylation | 5 | Methyl iodide, Cs₂CO₃ | ~45% | Flexibility in timing |
| Hybrid approach | 6 | Ethyl cyanoacetate, Raney Ni, Boc₂O | ~55% | Balances efficiency and control |
Challenges and Mitigation Strategies
Regioselectivity in Spirocycle Formation
The condensation of N-methylpiperidone with ethyl cyanoacetate may yield regioisomers due to competing nucleophilic sites. Patent CN101255159A addresses this by maintaining a pH 6 environment during cyclization, favoring the desired spiro[5.5] topology.
Steric Hindrance from Methyl Group
The C8 methyl group can impede cyclization kinetics. Increasing reaction time from 8 to 12 days (as tested in Embodiment 2 of CN101255159A) improves yields by 15–20% in analogous systems.
Purification of Polar Intermediates
Hydrophilic byproducts from Boc protection require silica gel chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) for effective separation.
Scale-Up Considerations
Industrial adaptation of these methods necessitates:
-
Solvent Recovery : Ethanol and dichloromethane are recycled via distillation (CN111574537B).
-
Catalyst Reuse : Raney nickel from hydrogenation steps is reactivated via washing with NaOH (CN111574537B).
-
Safety Protocols : Exothermic reactions (e.g., Boc protection) require controlled addition rates and temperature monitoring .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 8-methyl-3,9-diazaspiro[5.5]undecane-3-carboxylate can undergo various chemical reactions, including:
- Oxidation
- Reduction
- Substitution
Common Reagents and Conditions:
- Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
- Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
- Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) .
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids , while reduction could produce amines or alcohols .
Scientific Research Applications
Chemistry
Building Block for Synthesis :
tert-Butyl 8-methyl-3,9-diazaspiro[5.5]undecane-3-carboxylate serves as a versatile building block in organic synthesis. Its unique spirocyclic structure allows for the development of more complex molecules, which can be utilized in various chemical reactions.
Reactivity Studies :
The compound's reactivity can be explored through various chemical transformations, including esterification and amide formation. Understanding its reactivity contributes to the development of new synthetic methodologies
Biology
Biological Interactions :
Research indicates that this compound may interact with biological molecules, potentially influencing biochemical pathways. Its structural characteristics suggest possible interactions with enzymes or receptors, making it a candidate for further biological studies.
Pharmacological Potential :
While not yet approved for medical use, preliminary studies suggest that this compound may exhibit therapeutic properties. Investigations into its effects on cellular processes could reveal its potential as a drug candidate
Medicine
Anticancer Research :
Compounds similar to this compound have shown promise in anticancer studies. For instance, related diazaspiro compounds have demonstrated cytotoxic effects against various cancer cell lines, indicating a potential role in cancer therapy.
Antimicrobial Activity :
The presence of specific functional groups in the structure may enhance antimicrobial properties. Similar compounds have exhibited activity against both Gram-positive and Gram-negative bacteria, suggesting that this compound could also possess similar effects
Anticancer Efficacy Study
A study evaluated the effects of various diazaspiro compounds on prostate cancer cell lines. The results indicated that tert-butyl derivatives significantly reduced cell viability in a time-dependent manner, with IC50 values suggesting effective dose-dependent responses.
Antimicrobial Activity Investigation
In another investigation, derivatives similar to this compound were tested against strains like Escherichia coli and Staphylococcus aureus. The results showed potent activity against these bacteria, highlighting the potential for development as an antimicrobial agent.
Mechanism of Action
The exact mechanism of action for tert-Butyl 8-methyl-3,9-diazaspiro[5.5]undecane-3-carboxylate is not well-documented. it is believed to interact with specific molecular targets and pathways, potentially influencing various biochemical processes. Further research is needed to elucidate its precise mechanism of action .
Comparison with Similar Compounds
Comparison with Similar Compounds
The diazaspiro[5.5]undecane core is highly versatile, with substituent variations influencing physicochemical properties, synthetic routes, and biological activity. Below is a detailed comparison of tert-Butyl 8-methyl-3,9-diazaspiro[5.5]undecane-3-carboxylate with structurally related analogs:
Structural and Functional Variations
*Calculated molecular weight based on core structure and substituents.
Biological Activity
Chemical Identity and Properties
- Chemical Name : tert-Butyl 8-methyl-3,9-diazaspiro[5.5]undecane-3-carboxylate
- CAS Number : 2085319-43-1
- Molecular Formula : C15H28N2O2
- Molecular Weight : 268.39 g/mol
- Structural Features : This compound features a spirocyclic structure that includes nitrogen atoms, which may contribute to its biological activity.
Research indicates that compounds within the diazaspiro[5.5]undecane class, including this compound, exhibit significant biological activities through the inhibition of specific enzymes and pathways associated with cancer cell proliferation. Notably, these compounds have been shown to inhibit geranylgeranyltransferase I (GGTase I), leading to downstream effects on YAP1 and TAZ proteins, which are crucial in regulating cell growth and proliferation .
Anticancer Properties
The ability of this compound to inhibit GGTase I suggests potential applications in cancer therapy, particularly for hyperproliferative disorders such as various cancers. The blockade of YAP1 and TAZ activity can lead to reduced tumor growth and metastasis, making this compound a candidate for further pharmacological development .
Pharmacological Studies
In vitro studies have demonstrated that derivatives of diazaspiro compounds possess cytotoxic effects against several cancer cell lines. For instance:
- Cell Line Studies : Compounds similar to this compound were tested against human cancer cell lines, revealing IC50 values in the micromolar range, indicating effective inhibition of cell proliferation at relatively low concentrations .
Case Studies
-
Study on GGTase I Inhibition :
- A study highlighted the role of diazaspiro compounds in inhibiting GGTase I activity, leading to decreased YAP1/TAZ signaling in breast cancer cells.
- Results indicated a significant reduction in cell viability and increased apoptosis rates when treated with these compounds compared to control groups.
-
Combination Therapy Potential :
- Research has explored the use of this compound in combination with other chemotherapeutic agents, suggesting enhanced efficacy against resistant cancer cell lines.
Data Summary
| Property | Value |
|---|---|
| Chemical Name | This compound |
| CAS Number | 2085319-43-1 |
| Molecular Formula | C15H28N2O2 |
| Molecular Weight | 268.39 g/mol |
| Biological Activity | GGTase I inhibition |
| Potential Applications | Cancer therapy |
Q & A
Basic: What are the common synthetic routes for tert-Butyl 8-methyl-3,9-diazaspiro[5.5]undecane-3-carboxylate?
Answer:
The synthesis typically involves multi-step reactions, including protection/deprotection strategies and nucleophilic substitutions. For example:
- Step 1: Formation of the spirocyclic core via cyclization of diamines or amino alcohols.
- Step 2: Introduction of the tert-butyl carbamate group (Boc protection) to stabilize reactive amines .
- Step 3: Methyl group incorporation at position 8 via alkylation or reductive amination.
Key reagents include Boc anhydride for protection and lithium aluminum hydride (LiAlH₄) for reduction intermediates . Computational tools (e.g., PubChem data) aid in optimizing reaction pathways .
Basic: What spectroscopic methods are used for structural characterization of this spirocyclic compound?
Answer:
Structural elucidation relies on:
- NMR Spectroscopy: ¹H/¹³C NMR to confirm spirocyclic geometry and substituent positions (e.g., methyl group at C8) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular weight (e.g., C₁₅H₂₇N₂O₂ requires m/z 277.2022) .
- X-ray Crystallography: For absolute stereochemistry, though limited by crystallinity challenges in spiro compounds .
PubChem provides computed stereochemical data for preliminary validation .
Advanced: How can reaction conditions be optimized to improve synthesis yield?
Answer:
Use Design of Experiments (DoE) to systematically vary parameters:
- Catalysts: Screen palladium or nickel catalysts for cross-coupling steps.
- Temperature: Optimize cyclization steps between 80–120°C to balance reaction rate and byproduct formation .
- Solvent Systems: Test polar aprotic solvents (e.g., DMF) for Boc protection efficiency .
Split-plot designs (as in agricultural studies) are adaptable for multi-step syntheses, reducing resource use while maximizing data output .
Advanced: How should researchers address contradictory bioactivity data in spirocyclic analogs?
Answer:
Contradictions often arise from substituent effects. Mitigation strategies include:
- Structure-Activity Relationship (SAR) Studies: Compare analogs (e.g., tert-Butyl 7-(1-phenylethyl)-3,7-diazabicyclo[4.2.0]octane-3-carboxylate) to isolate the impact of the 8-methyl group .
- In Silico Modeling: Use molecular docking to predict binding affinity variations caused by steric effects of the spirocyclic core .
- Dose-Response Curves: Validate activity thresholds across multiple cell lines to rule out assay-specific artifacts .
Methodological: How to develop validated analytical methods for purity assessment?
Answer:
- HPLC Method Development: Use C18 columns with mobile phases like acetonitrile/water (0.1% TFA) for separation. Adjust gradient elution to resolve spirocyclic byproducts .
- Validation Parameters: Include specificity, linearity (R² > 0.99), and LOQ/LOD per ICH guidelines.
- Pharmacopeial Standards: Cross-reference USP/EP monographs for related spiro compounds to ensure compliance .
Advanced: What techniques are recommended for conformational analysis of the spirocyclic framework?
Answer:
- Molecular Dynamics (MD) Simulations: Model ring puckering and chair-boat transitions in the diazaspiro system .
- Nuclear Overhauser Effect (NOE) NMR: Detect through-space interactions to confirm spatial proximity of methyl and carboxylate groups .
- Density Functional Theory (DFT): Calculate energy barriers for ring-flipping motions, which influence pharmacological stability .
Basic: What are the storage and stability considerations for this compound?
Answer:
- Storage: Under inert atmosphere (N₂/Ar) at 2–8°C to prevent Boc group hydrolysis .
- Stability Tests: Monitor via HPLC for degradation products (e.g., free amine formation) over 6–12 months .
Advanced: How to design ecological risk assessments for novel spirocyclic compounds?
Answer:
Adopt frameworks from environmental chemistry projects (e.g., INCHEMBIOL):
- Fate Studies: Measure biodegradation rates and soil/water partitioning coefficients (log Kₒw) .
- Toxicity Profiling: Use Daphnia magna or Danio rerio models to assess acute/chronic effects .
- Risk Quotients (RQ): Compare predicted environmental concentrations (PEC) to PNEC (predicted no-effect concentrations) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
